2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine
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Overview
Description
2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromophenyl group, a methylthio group, and a phenyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the pyridine ring and methylthio group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring, showing different biological activities.
Thiazole derivatives: Share the thiazole ring structure but differ in their substituents and biological activities.
Uniqueness
2-(4-Bromophenyl)-4-methylthio-6-phenylpyridine is unique due to its combination of a bromophenyl group, a methylthio group, and a phenyl group attached to a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
116610-65-2 |
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Molecular Formula |
C18H14BrNS |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C18H14BrNS/c1-21-16-11-17(13-5-3-2-4-6-13)20-18(12-16)14-7-9-15(19)10-8-14/h2-12H,1H3 |
InChI Key |
VTJMPZZIULRQTN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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